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molecular formula C6H13NO2 B138140 2-Morpholinoethanol CAS No. 622-40-2

2-Morpholinoethanol

Cat. No. B138140
M. Wt: 131.17 g/mol
InChI Key: KKFDCBRMNNSAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04680393

Procedure details

The procedure of Example 1 was repeated using a catalyst system consisting of 39 mg RuCl3 ×H2O (43.1% Ru, 1.7×10-4 mol Ru) and 226 mg PPh3 (8.6×10-4 mol). In this run, the maximum reaction pressure was 71 psig which, on cooling to room temperature. dropped to 27 psig. Analysis of reaction products showed 100% conversion of morpholine with yields of hydroxyethylmorpholine and bismorpholinoethane being 87% and 7%, respectively.
[Compound]
Name
RuCl3
Quantity
39 mg
Type
reactant
Reaction Step One
Name
Quantity
0.00017 mol
Type
reactant
Reaction Step Two
Name
Quantity
226 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH2:1].C1C=CC(P([C:15]2[CH:20]=CC=CC=2)C2C=CC=CC=2)=CC=1.[NH:21]1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1>>[OH:24][CH2:25][CH2:26][N:21]1[CH2:15][CH2:20][O:1][CH2:23][CH2:22]1.[O:24]1[CH2:25][CH2:26][N:21]([CH:22]([N:21]2[CH2:15][CH2:20][O:1][CH2:25][CH2:26]2)[CH3:23])[CH2:22][CH2:23]1

Inputs

Step One
Name
RuCl3
Quantity
39 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0.00017 mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
226 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In this run, the maximum reaction pressure
ADDITION
Type
ADDITION
Details
dropped to 27 psig
CUSTOM
Type
CUSTOM
Details
Analysis of reaction products

Outcomes

Product
Name
Type
product
Smiles
OCCN1CCOCC1
Name
Type
product
Smiles
O1CCN(CC1)C(C)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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